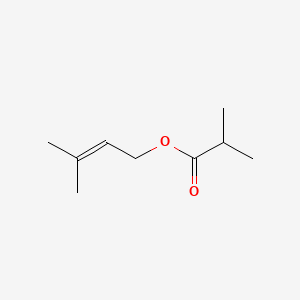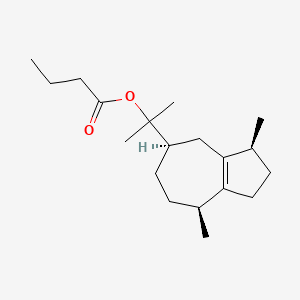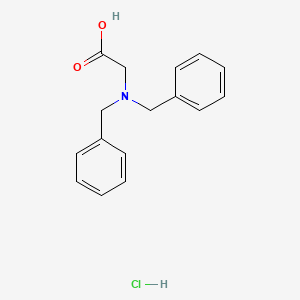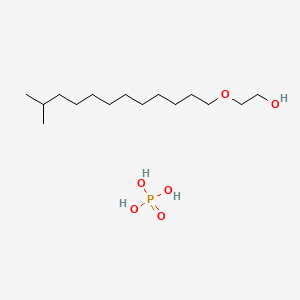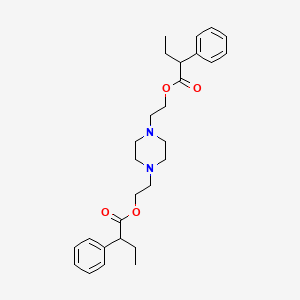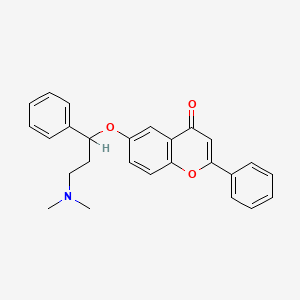
Vinyl docosanoate
Descripción general
Descripción
- Vinyl docosanoate, also known as 1-docosanoyl ethylene glycol vinyl ether , is a monomer that has gained widespread attention for its potential applications in various fields of research and industry.
Synthesis Analysis
- Unfortunately, I don’t have specific information on the synthesis of vinyl docosanoate. However, it is likely synthesized through chemical reactions involving docosanoic acid or its derivatives with ethylene glycol vinyl ether.
Molecular Structure Analysis
- The molecular formula of vinyl docosanoate is C24H46O2 .
- It consists of a long hydrocarbon chain (docosanoate) attached to an ethylene glycol vinyl ether group.
Chemical Reactions Analysis
- Vinyl docosanoate can participate in various reactions typical of vinyl compounds, such as polymerization, crosslinking, and esterification.
- Its reactivity depends on the functional groups present in the molecule.
Physical And Chemical Properties Analysis
- Unfortunately, specific physical and chemical properties of vinyl docosanoate are not readily available.
- However, it likely exhibits properties typical of vinyl compounds, such as flexibility, solubility, and reactivity.
Aplicaciones Científicas De Investigación
Degradable Vinyl Polymers in Biomedical Applications
Vinyl polymers, notable for their synthesis flexibility and diverse functionalities, have seen extensive research, especially for biomedical applications. However, their carbon-carbon backbones are highly resistant to degradation, limiting their applicability. Recent advances in synthetic strategies now allow for the complete or partial degradation of vinyl polymers, broadening their potential in fields like nanomedicine, microelectronics, and environmental protection (Delplace & Nicolas, 2015).
Dual Functional Ionic Liquids for Medical Polymers
Ionic liquids have been designed to simultaneously act as plasticizers and antimicrobial agents in poly(vinyl chloride) used for medical devices, such as catheters. These dual functional ionic liquids offer not just flexibility but also protective effects against antibiotic-resistant bacteria like MRSA, marking a significant advancement in medical polymer technology (Choi et al., 2011).
Poly(vinylidene fluoride) (PVDF) Membranes in Various Applications
PVDF membranes are celebrated for their thermal stability, chemical resistance, and excellent membrane-forming properties. They have been widely applied in water treatment, gas separation, pollutants removal, and as support for composite membranes. Innovations in hydrophilic and hydrophobic modification of PVDF membranes are addressing challenges like membrane fouling and wetting, enhancing their application spectrum (Kang & Cao, 2014).
Biomaterials from PVA and PVP in Medical and Pharmaceutical Fields
Poly(vinyl alcohol) (PVA) has garnered significant research interest due to its unique properties, resulting in widespread use, particularly in the medical and pharmaceutical domains. However, PVA-based biomaterials have limitations. Blending PVA with poly(vinylpyrrolidone) (PVP) has shown promise in enhancing the performance of these biomaterials, expanding their application potential (Teodorescu, Bercea, & Morariu, 2019).
Poly(vinyl alcohol) in Biomedical Applications
Poly(vinyl alcohol) (PVA) is notable for its biocompatibility and excellent physical properties. The versatility of PVA is underscored by its application in designing nanostructured devices for controlled drug delivery and gene therapy. The potential for creating chemical hydrogels and microgels from PVA showcases its adaptability for various biomedical applications (Paradossi et al., 2003).
Safety And Hazards
- Vinyl docosanoate is considered hazardous due to its flammability and potential respiratory irritation.
- It may also be a suspected endocrine disruptor.
Direcciones Futuras
- Further research is needed to explore vinyl docosanoate’s applications, potential modifications, and optimization for specific uses.
Propiedades
IUPAC Name |
ethenyl docosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h4H,2-3,5-23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPIKSHMNSAWRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175568 | |
| Record name | Vinyl docosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vinyl docosanoate | |
CAS RN |
21306-13-8 | |
| Record name | Ethenyl docosanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21306-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinyl docosanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021306138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinyl docosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vinyl docosanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.284 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



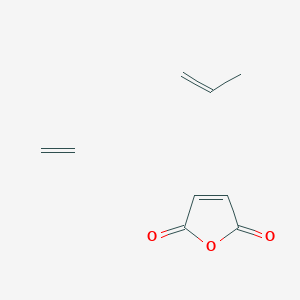
![7-[2-(2-Hydroxymethylethoxy)methylethoxy]tetramethyl-3,6,8,11-tetraoxa-7-phosphatridecane-1,13-diol](/img/structure/B1614974.png)
![Benzothiazolium, 2-[2-(acetylphenylamino)ethenyl]-3-ethyl-](/img/structure/B1614978.png)
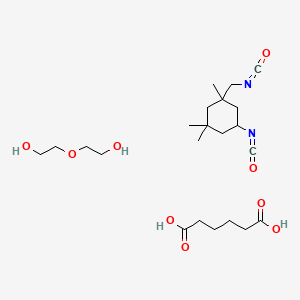

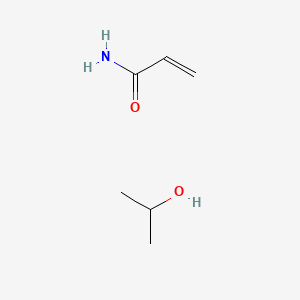
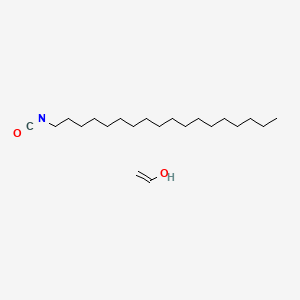
![[(Z)-hex-3-enyl] (E)-2-methylpent-2-enoate](/img/structure/B1614985.png)
